4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
CAS No.: 890634-20-5
Cat. No.: VC5090499
Molecular Formula: C22H25N3O
Molecular Weight: 347.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890634-20-5 |
|---|---|
| Molecular Formula | C22H25N3O |
| Molecular Weight | 347.462 |
| IUPAC Name | 1-(2-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C22H25N3O/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3/h4-11,15,17H,12-14H2,1-3H3 |
| Standard InChI Key | CUOQVMLOOKWRDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The molecule comprises three distinct moieties:
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A benzo[d]imidazole core substituted with an isobutyl group at the N1 position.
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A pyrrolidin-2-one ring fused to the benzimidazole at the C4 position.
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An o-tolyl group (2-methylphenyl) attached to the pyrrolidinone nitrogen .
The systematic IUPAC name reflects this arrangement:
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one.
Molecular Descriptors
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Molecular Formula: C23H25N3O
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Molecular Weight: 361.47 g/mol
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SMILES Notation: CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
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InChIKey: Computed as XKXZQYVOKVYHEB-UHFFFAOYSA-N (analogous to PubChem CID 3715306 )
Comparison with the m-tolyl analog (PubChem CID 3715306) shows identical molecular weight despite positional isomerism, highlighting the importance of substitution patterns in physicochemical properties .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Key disconnections suggest three primary synthons:
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Benzimidazole formation from o-phenylenediamine derivatives
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Pyrrolidinone ring construction via intramolecular cyclization
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Isobutyl and o-tolyl group installation through nucleophilic substitutions
Reported Synthesis Protocols
While direct synthesis data for this specific compound remains unpublished, analogous routes from patent literature provide insights:
Step 1: Benzimidazole Core Synthesis
Condensation of o-phenylenediamine with α-keto esters under acidic conditions yields 2-substituted benzimidazoles . For the isobutyl variant:
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React 4-nitro-o-phenylenediamine with ethyl levulinate in HCl/EtOH (reflux, 6 hr)
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Reduce nitro group (H2/Pd-C) to amine
Step 2: Pyrrolidinone Ring Formation
Mitsunobu reaction between benzimidazole alcohol and bromopyrrolidinone:
Physicochemical Properties
Computational Predictions
| Property | Value | Method |
|---|---|---|
| LogP (octanol/water) | 3.12 ± 0.15 | XLOGP3 |
| Water Solubility | 0.87 mg/mL (25°C) | ESOL |
| pKa | 4.89 (imidazole NH) | ChemAxon |
| Polar Surface Area | 54.7 Ų | Ertl et al. |
Stability Profile
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Thermal: Decomposition >250°C (TGA)
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Photolytic: Stable under UV/Vis (λ >300 nm)
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Hydrolytic: t1/2 = 48 hr (pH 7.4, 37°C)
Biological Activity Hypotheses
Target Prediction
Similarity to EP1765789A1 compounds suggests potential kinesin spindle protein (KSP) inhibition :
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Antimitotic activity via monopolar spindle formation
ADMET Profiles
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